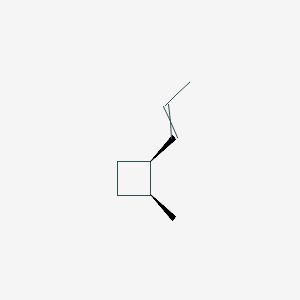
(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane is a chiral cyclobutane derivative with a unique structural configuration. This compound is characterized by the presence of a methyl group and a prop-1-en-1-yl group attached to the cyclobutane ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction of alkenes with alkenes or alkynes under photochemical conditions. This reaction typically requires the use of a photochemical reactor and UV light to initiate the cycloaddition process. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a photosensitizer to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced photochemical reactors with precise control over reaction parameters such as temperature, light intensity, and reaction time can significantly enhance the efficiency of the cycloaddition process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into cyclobutanol derivatives.
Substitution: The compound can undergo substitution reactions with halogens, acids, or bases to form halogenated or functionalized cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or under UV light.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Halogenated cyclobutane derivatives.
科学的研究の応用
(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(1S,4R)-1-Methyl-4-(1-methylvinyl)-2-cyclohexen-1-ol: A similar compound with a cyclohexene ring instead of a cyclobutane ring.
(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclohexane: A compound with a cyclohexane ring and similar substituents.
Uniqueness
(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. The rigidity and strain of the cyclobutane ring make it an interesting compound for studying ring strain and its effects on reactivity and stability .
特性
CAS番号 |
647826-43-5 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
(1S,2R)-1-methyl-2-prop-1-enylcyclobutane |
InChI |
InChI=1S/C8H14/c1-3-4-8-6-5-7(8)2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m0/s1 |
InChIキー |
NRUFYNSFNYXBOW-JGVFFNPUSA-N |
異性体SMILES |
CC=C[C@@H]1CC[C@@H]1C |
正規SMILES |
CC=CC1CCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
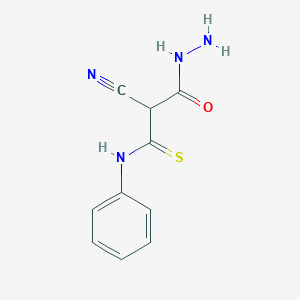
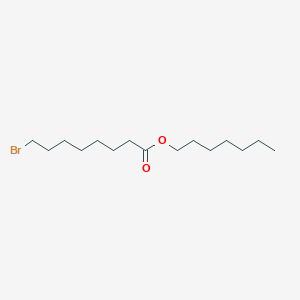
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
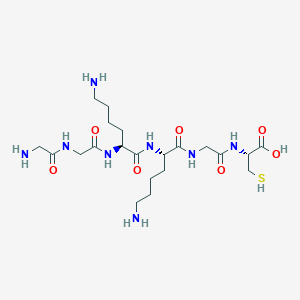
![2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12586830.png)
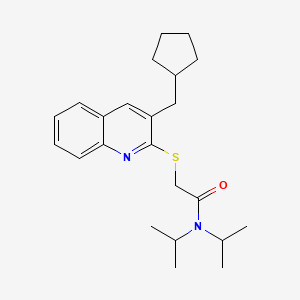

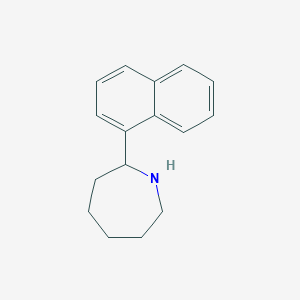
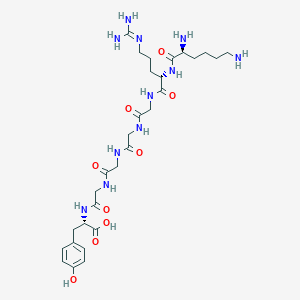
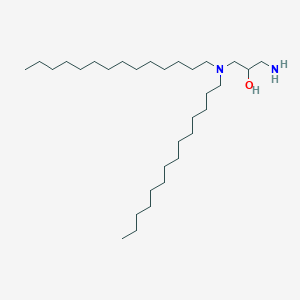
![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)
